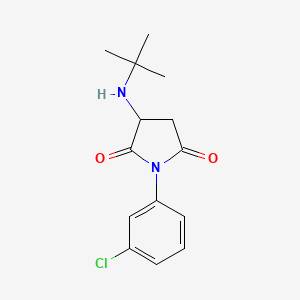
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been widely used in clinical practice for over 70 years. Chloramphenicol is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria. It is effective against a wide range of gram-positive and gram-negative bacteria, as well as some anaerobic bacteria.
Wirkmechanismus
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds between amino acids. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol has been shown to have a number of biochemical and physiological effects on bacterial cells. It can inhibit DNA replication, RNA synthesis, and protein synthesis. In addition, chloramphenicol has been shown to have an effect on the cell membrane, causing changes in membrane permeability and ion transport.
Vorteile Und Einschränkungen Für Laborexperimente
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol is a useful antibiotic for laboratory experiments because it is effective against a wide range of bacteria and can be easily obtained. However, it has some limitations, including the potential for toxicity to mammalian cells and the possibility of bacterial resistance.
Zukünftige Richtungen
There are a number of future directions for research on chloramphenicol. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the mechanism of action of chloramphenicol and other antibiotics, with the goal of developing new drugs that are more effective and have fewer side effects. Finally, there is a need for further research on the potential environmental impact of chloramphenicol and other antibiotics, particularly in relation to the development of antibiotic-resistant bacteria.
Synthesemethoden
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol can be synthesized by a variety of methods, including chemical synthesis and fermentation. The most common method of production is by fermentation of the soil bacterium Streptomyces venezuelae. The fermentation process involves the use of a complex medium that contains a source of carbon, nitrogen, and other nutrients. The fermentation broth is then extracted and purified to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol has been extensively studied for its antimicrobial properties and has been used to treat a variety of bacterial infections. In addition to its clinical use, chloramphenicol has also been used in scientific research to study the mechanism of action of antibiotics and to investigate the role of protein synthesis in bacterial cells.
Eigenschaften
IUPAC Name |
3-(tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)16-11-8-12(18)17(13(11)19)10-6-4-5-9(15)7-10/h4-7,11,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSMAGLGHHQSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
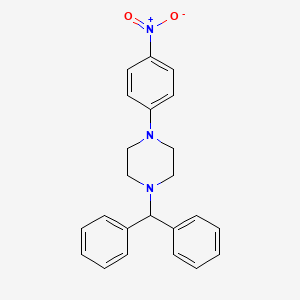
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)

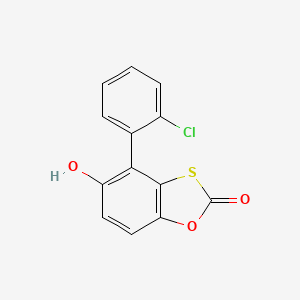
![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)
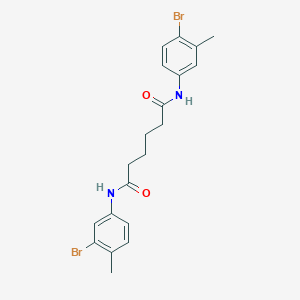
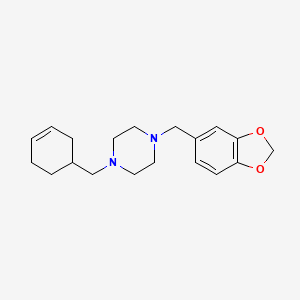
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)
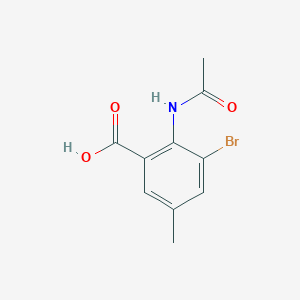
![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
